molecular formula C6F3N B14183787 2,4,6-Trifluorohexa-2,3-dien-5-ynenitrile CAS No. 923294-41-1

2,4,6-Trifluorohexa-2,3-dien-5-ynenitrile

Katalognummer: B14183787
CAS-Nummer: 923294-41-1
Molekulargewicht: 143.07 g/mol
InChI-Schlüssel: CINYNVIWNZSKQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,6-Trifluorohexa-2,3-dien-5-ynenitrile is a fluorinated organic compound characterized by the presence of three fluorine atoms and a nitrile group attached to a hexa-2,3-dien-5-yne backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trifluorohexa-2,3-dien-5-ynenitrile typically involves the reaction of suitable precursors under controlled conditions. One common method involves the fluorination of hexa-2,3-dien-5-ynenitrile using a fluorinating agent such as trifluoromethyl hypofluorite. The reaction is carried out in an inert solvent, such as dichloromethane, at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2,4,6-Trifluorohexa-2,3-dien-5-ynenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amino or thiol derivatives.

Wissenschaftliche Forschungsanwendungen

2,4,6-Trifluorohexa-2,3-dien-5-ynenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2,4,6-Trifluorohexa-2,3-dien-5-ynenitrile involves its interaction with molecular targets through its reactive functional groups. The fluorine atoms and nitrile group can participate in various chemical interactions, such as hydrogen bonding, dipole-dipole interactions, and nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4,6-Trifluorohexa-3,5-dien-2-one: A related compound with a similar fluorinated backbone but different functional groups.

    2,4,6-Trifluorohexa-2,3-dien-5-ynenitrile: Another fluorinated compound with a different substitution pattern.

Uniqueness

This compound is unique due to its specific arrangement of fluorine atoms and the presence of a nitrile group. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

923294-41-1

Molekularformel

C6F3N

Molekulargewicht

143.07 g/mol

InChI

InChI=1S/C6F3N/c7-2-1-5(8)3-6(9)4-10

InChI-Schlüssel

CINYNVIWNZSKQH-UHFFFAOYSA-N

Kanonische SMILES

C(#CF)C(=C=C(C#N)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.